N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide (N-A2F2MB) is an organofluorine compound that is used in a variety of scientific research applications. N-A2F2MB is a synthetic compound that is composed of four different components: 5-amino-2-fluorophenyl, 2-methylphenoxy, butanamide, and fluorine. N-A2F2MB has a wide range of applications in scientific research due to its unique properties, such as its resistance to oxidation, its low toxicity, and its ability to bind to certain proteins.
Scientific Research Applications
Synthesis of Anticonvulsants : The compound has been used in the synthesis of anticonvulsant drugs, such as progabide, which have shown efficacy in blocking seizures and mimicking the effects of gamma-aminobutyric acid (GABA) in the brain. This highlights its potential in the treatment of epilepsy and related disorders (Kaplan et al., 1980).
Development of Radio-Labeled Compounds : It has been used in the synthesis of radio-labeled compounds for pharmacokinetic and metabolism studies. This application is significant in medical imaging and drug development processes, aiding in the understanding of drug behavior within the body (Allen & Giffard, 1982).
Antimicrobial Research : This compound is integral to synthesizing various antimicrobial agents. Studies on derivatives of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide have shown significant antibacterial and antifungal activities, indicating their potential as novel antimicrobial drugs (Helal et al., 2013).
Research in Cancer Therapy : The compound has been explored in the synthesis of inhibitors for cancer therapy. It plays a role in creating potent kinase inhibitors, which are crucial in developing targeted cancer treatments (Schroeder et al., 2009).
Neuropharmacological Studies : Its derivatives have been studied for their neuropharmacological properties, particularly in relation to GABA receptor stimulation. This research is fundamental for understanding and developing treatments for neurological disorders (Worms et al., 1982).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-15(22-16-7-5-4-6-11(16)2)17(21)20-14-10-12(19)8-9-13(14)18/h4-10,15H,3,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAHHIJHHNEHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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